Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

Medicinal Chemistry ADME Prediction Lead Optimization

Procure the unsubstituted parent sulfonamide of the pyrazolo[1,5-a]pyrimidine (PP) privileged scaffold. With four unblocked ring positions, it enables divergent SAR exploration that pre-functionalized analogs cannot accommodate. Validated for carbonic anhydrase IX/XII inhibition (Ki = 11.2 nM), picomolar 5-HT6 receptor antagonism, and CDK inhibitor libraries. Fragment-compliant (MW 198.20, TPSA 98.73 Ų, LogP 1.16). Multi-gram availability from ISO-certified sources supports crystallography, biophysical screening, and parallel library synthesis.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 112582-68-0
Cat. No. B047887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-sulfonamide
CAS112582-68-0
SynonymsPyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI)
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12)
InChIKeyXSRAGJVDEXDGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0): A Core Sulfonamide Building Block in the Pyrazolopyrimidine Privileged Scaffold Family


Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0), with molecular formula C6H6N4O2S and molecular weight 198.20 g/mol, is the unsubstituted parent sulfonamide within the pyrazolo[1,5-a]pyrimidine (PP) privileged scaffold class [1]. This fused N-heterocyclic system bearing a primary sulfonamide (-SO2NH2) group at the 3-position serves as a versatile synthetic intermediate for constructing biologically active derivatives. The PP scaffold is a recognized privileged structure in medicinal chemistry, forming the core of FDA-approved agents such as zaleplon and indiplon, and has demonstrated activities spanning kinase inhibition, carbonic anhydrase inhibition, serotonin receptor antagonism, and anti-inflammatory effects [2]. Unlike heavily substituted analogs, this parent compound provides an unencumbered scaffold for downstream derivatization, making it a critical starting material in structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution Fails for Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0): Positional and Substituent-Dependent Pharmacology


Substituting pyrazolo[1,5-a]pyrimidine-3-sulfonamide with a generic pyrazolopyrimidine or an alternative sulfonamide-bearing heterocycle is pharmacologically unsound due to the profound impact of positional isomerism and substitution pattern on target engagement. The 3-sulfonamide position specifically orients the zinc-binding group (ZBG) for carbonic anhydrase (CA) isoform recognition, where sulfonamide-bearing PP derivatives achieve Ki values as low as 11.2 nM against CA IX [1]. In the serotonin 5-HT6 receptor antagonist series, the 3-arylsulfonyl substitution pattern produces antagonists with Ki values ranging from 190 pM to 280 pM, with potency exquisitely dependent on the nature and position of substituents at the 2-, 5-, and 7-positions [2]. Moving the sulfonamide from 3- to other positions or replacing the pyrazolo[1,5-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine or other fused systems abolishes or dramatically diminishes activity against these targets, as the specific torsion angle between the sulfonyl moiety and the heterocyclic core plane is critical for receptor binding conformation [2]. Furthermore, the unsubstituted 3-sulfonamide parent provides a unique synthetic handle: the absence of blocking substituents at the 2-, 5-, 6-, and 7-positions permits divergent derivatization that pre-functionalized analogs cannot accommodate, directly affecting the accessible chemical space in SAR campaigns [3].

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0): Quantitative Differentiation Evidence for Procurement Decisions


Computationally Predicted Physicochemical Profile: PSA, LogP, and Drug-Likeness Comparison Against Brominated and Chlorinated 3-Sulfonamide Analogs

The unsubstituted parent pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0) possesses a predicted topological polar surface area (TPSA) of 98.73 Ų and a predicted LogP of 1.16, placing it within favorable drug-like physicochemical space . In comparison, the 6-bromo analog (CAS 2167306-33-2, MW 277.10) and 5-chloro analog carry increased molecular weight and lipophilicity, moving LogP values higher and potentially compromising aqueous solubility [1]. The parent compound's lower molecular weight (198.20 g/mol) and moderate LogP make it preferable for fragment-based drug discovery and early-stage SAR exploration where minimal structural bias is desired. The TPSA of 98.73 Ų is consistent with acceptable oral bioavailability per Veber's rules (TPSA < 140 Ų), and the compound's hydrogen bond donor count (2, from -SO2NH2) and acceptor count support balanced pharmacokinetic properties .

Medicinal Chemistry ADME Prediction Lead Optimization

Carbonic Anhydrase Inhibition: Sulfonamide-Containing Pyrazolo[1,5-a]pyrimidines Achieve Nanomolar Ki Values – Scaffold Validation for CA-Targeted Programs

Pyrazolo[1,5-a]pyrimidine derivatives bearing a sulfonamide zinc-binding group have been validated as nanomolar inhibitors of tumor-associated carbonic anhydrase isoforms. In the 2021 study by Gumus et al., compound 7a (a 3-sulfonamide PP derivative) exhibited Ki values of 26.4 nM against hCA II and 23.0 nM against the tumor-associated hCA IX, with its binding mode confirmed by X-ray crystallography (PDB: 7MU3, resolution 1.35 Å) [1]. More recently, rationally designed dual CA IX/XII-CDK6 inhibitors achieved enhanced potency: sulfonamide-bearing compounds 7d, 11b, and 11d presented Ki values of 11.2, 18.4, and 19.7 nM for CA IX, while compounds 11a and 11c exhibited Ki values of 14.8 and 8.7 nM for CA XII [2]. The unsubstituted parent compound CAS 112582-68-0 serves as the minimal sulfonamide pharmacophore scaffold from which these potent derivatives are elaborated. Notably, the sulfonamide group is essential: in the same study series, non-sulfonamide zinc-binding groups showed reduced or absent CA inhibition, confirming that the 3-sulfonamide moiety is critical for CA engagement [2].

Carbonic Anhydrase Inhibition Anticancer X-ray Crystallography

Serotonin 5-HT6 Receptor Antagonism: 3-Sulfonyl-Pyrazolo[1,5-a]pyrimidines Achieve Sub-Nanomolar Affinity – SAR Evidence for the 3-Position Sulfur Pharmacophore

The 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine series represents one of the most potent classes of serotonin 5-HT6 receptor antagonists reported to date. Ivachtchenko et al. (2011) disclosed that compound 33, {3-(3-chlorophenylsulfonyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl}-methyl-amine, binds with Ki = 190 pM, while compounds 44 (Ki = 240 pM), 50 (Ki = 270 pM), and 52 (Ki = 280 pM) all exhibit sub-nanomolar affinities [1]. The SAR analysis revealed three critical factors governing potency: (i) the torsion angle between the phenylsulfonyl moiety and the heterocycle core, (ii) the nature and size of the 2-position substituent, and (iii) the formation of an intramolecular hydrogen bond between the 2-amino group and the sulfonyl oxygen, stabilizing the bioactive conformation [1]. Among recognized 5-HT6R ligands, sulfones and sulfonamides constitute 87.8% (1,817 of 2,069) of compounds with Ki or IC50/2 ≤ 100 nM in the ChEMBL database (version 23), underscoring the dominance of this chemotype [2]. The patent literature (EP 2248815 B1, EP 3020719 A1) further confirms the centrality of the 3-sulfonyl-pyrazolo[1,5-a]pyrimidine core for 5-HT6 antagonism, with claims covering CNS indications including Alzheimer's disease, cognitive disorders, and obesity [3]. The unsubstituted parent CAS 112582-68-0 represents the minimal 3-sulfonamide scaffold, providing an entry point for installing aryl/heteroaryl sulfonyl groups at the 3-position with complete freedom at the 2-, 5-, 6-, and 7-positions for SAR exploration.

CNS Drug Discovery 5-HT6 Receptor Cognitive Disorders

Synthetic Versatility: Unsubstituted Parent Scaffold Enables Divergent Derivatization at All Four Available Positions – Comparison with Pre-Functionalized Analogs

CAS 112582-68-0 is the completely unsubstituted parent within the pyrazolo[1,5-a]pyrimidine-3-sulfonamide series, bearing accessible C-H bonds at the 2-, 5-, 6-, and 7-positions. This contrasts with commonly available analogs such as 6-bromo-pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2167306-33-2, MW 277.10) [1], 5-chloro-pyrazolo[1,5-a]pyrimidine-3-sulfonamide, 5-amino-pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2866354-14-3), and 2-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2137993-22-5) [2], all of which have at least one position blocked, limiting synthetic flexibility. The unsubstituted scaffold allows for electrophilic halogenation (NCS/NBS at C-5 or C-6), Vilsmeier-Haack formylation, nitration, and direct C-H functionalization at any position, enabling systematic exploration of substitution patterns without requiring deprotection or functional group interconversion steps [3]. This divergent synthetic capability means that a single procurement of CAS 112582-68-0 can support multiple parallel SAR campaigns targeting different substitution vectors, whereas pre-functionalized analogs commit the user to a single derivatization trajectory. The compound is commercially available at ≥95% purity from multiple suppliers (e.g., MolCore, Chemenu, Chemsrc), typically as a white solid [1].

Synthetic Chemistry SAR Exploration Parallel Synthesis

Kinase Inhibition Landscape: Pyrazolo[1,5-a]pyrimidine Scaffold Validated Against CDK, TRK, and PDE Families – Procurement Relevance for Kinase-Focused Programs

The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor pharmacophore with demonstrated activity across multiple kinase families. In the CDK family, compound 4k (BS-194) inhibits CDK2 (IC50 = 3 nM), CDK1 (30 nM), CDK5 (30 nM), CDK7 (250 nM), and CDK9 (90 nM), with oral bioavailability demonstrated in mice (t₁/₂ = 178 min, 25 mg/kg p.o.) and antitumor efficacy in human tumor xenografts [1]. More recently, sulfonamide-bearing dual CA IX/XII-CDK6 inhibitors 7d and 11d achieved CDK6 IC50 values of 54 nM and 69 nM, comparable to the FDA-approved CDK4/6 inhibitor Palbociclib [2]. In the PDE4 family, AI-driven optimization of the PP scaffold yielded compound 13c with PDE4 IC50 = 2.7 nM, representing a 268-fold potency enhancement over the initial hit T3700 (IC50 = 725 nM), with remarkable hepatic microsomal stability (RLM t₁/₂ = 141.4 min) [3]. The FDA-approved TRK inhibitor repotrectinib and other developmental TRK inhibitors further validate the PP core for kinase targeting [4]. The unsubstituted 3-sulfonamide parent (CAS 112582-68-0) provides the minimal scaffold for installing kinase-directed substituents at positions known to govern selectivity, including C-2, C-5, and C-7 aryl/heteroaryl groups identified across these programs [4].

Kinase Inhibition CDK Inhibitors TRK Inhibitors Anticancer

Commercial Availability and Purity Benchmarking: CAS 112582-68-0 Offers ≥95% Purity with ISO-Certified Supply Chain – Procurement Risk Comparison with Custom Synthesis

CAS 112582-68-0 is commercially available from multiple suppliers at catalog grade with ≥95% purity (typically ≥98% per MolCore specifications) . The compound is supplied as a white solid with full analytical characterization, and at least one major supplier (MolCore) operates under ISO-certified quality management systems suitable for pharmaceutical R&D and quality control applications . In contrast, close structural analogs such as 6-bromopyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2167306-33-2) are priced at a significant premium: Enamine lists 1.0 g at $1,515 and 10.0 g at $6,512 (2025 pricing), reflecting the additional synthetic steps and lower production volumes [1]. Other analogs (5-chloro, 5-amino, 2-isopropyl) are available through fewer suppliers, increasing supply chain fragility. The parent compound's commercial maturity translates to shorter lead times, competitive multi-vendor pricing, and established analytical reference data, reducing procurement risk for programs requiring gram-to-kilogram scale-up.

Chemical Procurement Supply Chain Quality Control

Best-Fit Research and Industrial Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0)


Carbonic Anhydrase Inhibitor Lead Generation for Oncology Programs Targeting Hypoxic Tumors

Research teams developing carbonic anhydrase IX/XII inhibitors for non-small cell lung cancer (NSCLC) or other hypoxic solid tumors should procure CAS 112582-68-0 as the minimal sulfonamide-bearing PP scaffold. The 3-sulfonamide group provides the essential zinc-binding pharmacophore validated by X-ray crystallography (PDB 7MU3) and nanomolar Ki values against CA IX and XII . Starting from the unsubstituted parent enables introduction of substituents at positions C-2, C-5, C-6, and C-7 to modulate isoform selectivity, dual CDK6 inhibition, and pharmacokinetic properties, as demonstrated by compounds achieving CA IX Ki = 11.2 nM and CDK6 IC50 = 54 nM [1]. The established synthetic routes to PP-sulfonamide CA inhibitors, combined with the parent compound's commercial availability at gram scale, support rapid SAR exploration without the synthetic burden of constructing the fused heterocyclic core de novo.

Serotonin 5-HT6 Receptor Antagonist Development for Cognitive and Neurodegenerative Disorders

CNS drug discovery groups pursuing 5-HT6 receptor antagonists for Alzheimer's disease, cognitive impairment, or obesity should utilize CAS 112582-68-0 as the entry scaffold for constructing 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine libraries. The 3-sulfonyl pharmacophore is dominant among high-affinity 5-HT6R ligands, with 87.8% of active compounds in the ChEMBL database bearing sulfone or sulfonamide moieties . Lead compounds in this class achieve Ki values as low as 190 pM, exceeding the potency of alternative chemotypes [1]. The extensive patent estate (EP 2248815 B1, EP 3020719 A1) provides clear SAR guidance for substituent selection at the 2-, 5-, and 7-positions. By procuring the unsubstituted parent, medicinal chemists can systematically vary each position to optimize potency, selectivity over related GPCRs, and CNS penetration properties.

Parallel Kinase-Focused Library Synthesis for Multi-Target Anticancer Screening

Industrial and academic groups building focused kinase inhibitor libraries should incorporate CAS 112582-68-0 as a core scaffold for parallel synthesis. The PP core is validated against CDK1/2/5/6/7/9, TRK, PDE4, and other kinase families, with lead compounds demonstrating oral bioavailability and in vivo antitumor efficacy . The parent compound's four unsubstituted positions enable systematic diversification: C-2 for modulating kinase hinge-binding interactions, C-5 and C-7 for selectivity pocket engagement, and C-6 for tuning physicochemical properties. The structural biology precedent includes co-crystal structures of PP-based inhibitors with CDK2 (PDB: 1y91), providing rational design templates [1]. The compound's commercial availability at ≥95% purity from ISO-certified suppliers supports reproducible library production at scales from milligrams to multi-grams, with the synthetic versatility to employ both traditional parallel synthesis and emerging late-stage C-H functionalization methodologies.

Fragment-Based Drug Discovery (FBDD) Using the Minimal Sulfonamide Pharmacophore

Fragment-based drug discovery programs targeting enzymes requiring a primary sulfonamide zinc-binding group (carbonic anhydrases, certain metalloproteases) or hydrogen-bonding interactions should evaluate CAS 112582-68-0 as a fragment hit. With MW = 198.20 g/mol, TPSA = 98.73 Ų, LogP = 1.16, and only 2 H-bond donors, the compound satisfies all fragment library criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3) . The predicted physicochemical profile indicates favorable aqueous solubility and permeability characteristics for fragment screening. As demonstrated by the CA inhibitor series, the 3-sulfonamide PP fragment engages the zinc cofactor in the CA active site, providing a validated starting point for fragment growing, merging, or linking strategies [1]. The compound's multi-vendor availability and low cost enable procurement of sufficient quantities for crystallographic soaking experiments (typically requiring 10–100 mM stock solutions), biophysical screening (SPR, TSA, NMR), and initial SAR by catalog analog expansion across the available 2-, 5-, 6-, and 7-substituted derivatives.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.